1.2-Benzisothiazol-3(2H)-one (BIT) is primarily studied and utilized in scientific research for its biocidal properties. It exhibits antifungal and antibacterial activity, making it a potential candidate for the development of new disinfectants and preservatives. Studies have demonstrated its effectiveness against various microorganisms, including bacteria, fungi, and algae [].
The environmental impact of BIT is another area of scientific investigation. Due to its widespread use in various products, its presence in the environment is a concern. Research focuses on understanding its persistence, degradation pathways, and potential ecological effects [].
Extensive toxicological studies are conducted on BIT to assess its safety profile. These studies investigate its potential for cytotoxicity, genotoxicity, and carcinogenicity []. Additionally, research explores sensitization potential, as BIT is a known skin sensitizer and can cause allergic reactions in some individuals [].
Beyond the aforementioned applications, BIT finds use in various other scientific research areas:
1,2-benzisothiazol-3(2H)-one, commonly referred to as benzisothiazolinone, is an organic compound with the molecular formula C7H5NOS. It appears as a white solid and is structurally characterized by a fused benzene and thiazole ring system. The compound is part of the isothiazolinone family, which is known for its antimicrobial properties. Its CAS number is 2634-33-5, and it has a molecular weight of 151.19 g/mol .
Benzisothiazolinone is recognized for its broad-spectrum biocidal activity, making it a popular choice in various industrial applications, particularly as a preservative in water-based products. It is effective against bacteria and fungi, especially in alkaline environments .
The exact mechanism of BIT's antimicrobial activity is not fully understood, but it is believed to involve multiple pathways. It may disrupt microbial cell membranes, inhibit protein synthesis, or interfere with essential cellular processes.
BIT can be irritating to the skin, eyes, and respiratory tract. Studies suggest it can also be a skin sensitizer, causing allergic reactions upon repeated exposure.
Benzisothiazolinone exhibits significant biological activity:
Benzisothiazolinone can be synthesized through several methods:
Benzisothiazolinone finds extensive applications across various industries:
Studies on the interactions of benzisothiazolinone reveal important insights into its behavior in biological systems:
Benzisothiazolinone shares structural similarities with several other compounds within the isothiazolinone family. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylisothiazolinone | C4H5NOS | Often used alongside benzisothiazolinone; effective against bacteria and fungi. |
Octylisothiazolinone | C11H15NOS | Exhibits similar antimicrobial properties but with different solubility characteristics. |
2-Mercaptobenzothiazole | C7H6N2S | Acts as a precursor for synthesizing benzisothiazolinone; has distinct thiol reactivity. |
Benzisothiazolinone's uniqueness lies in its effective balance between antimicrobial efficacy and environmental safety, making it a preferred choice in many industrial applications compared to its counterparts .
Corrosive;Irritant;Environmental Hazard